molecular formula C13H16O3 B8567262 Ethyl 2-(5-hydroxy-2,3-dihydro-1h-inden-1-yl)acetate

Ethyl 2-(5-hydroxy-2,3-dihydro-1h-inden-1-yl)acetate

Cat. No. B8567262
M. Wt: 220.26 g/mol
InChI Key: KCIMHLFQVFKWQS-UHFFFAOYSA-N
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Patent
US07820837B2

Procedure details

To a solution of ethyl (2E)-[5-(benzyloxy)-2,3-dihydro-1H-inden-1-ylidene]acetate (2.10 g, 6.81 mmol) in ethanol (20 mL) was added 10% palladium on carbon (50% water wet, 0.5 g), and the mixture was stirred under hydrogen atmosphere (balloon pressure) at room temperature for 24 hr. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (5%-30% ethyl acetate/hexane) to give the title compound (1.45 g, yield 97%) as a colorless oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)/[C:14](=[CH:18]/[C:19]([O:21][CH2:22][CH3:23])=[O:20])/[CH2:13][CH2:12]2)C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[CH:14]([CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:13][CH2:12]2

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2CC/C(/C2=CC1)=C\C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere (balloon pressure) at room temperature for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (5%-30% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC=1C=C2CCC(C2=CC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07820837B2

Procedure details

To a solution of ethyl (2E)-[5-(benzyloxy)-2,3-dihydro-1H-inden-1-ylidene]acetate (2.10 g, 6.81 mmol) in ethanol (20 mL) was added 10% palladium on carbon (50% water wet, 0.5 g), and the mixture was stirred under hydrogen atmosphere (balloon pressure) at room temperature for 24 hr. The catalyst was filtered off, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (5%-30% ethyl acetate/hexane) to give the title compound (1.45 g, yield 97%) as a colorless oil.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
catalyst
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)/[C:14](=[CH:18]/[C:19]([O:21][CH2:22][CH3:23])=[O:20])/[CH2:13][CH2:12]2)C1C=CC=CC=1>C(O)C.[Pd]>[OH:8][C:9]1[CH:10]=[C:11]2[C:15](=[CH:16][CH:17]=1)[CH:14]([CH2:18][C:19]([O:21][CH2:22][CH3:23])=[O:20])[CH2:13][CH2:12]2

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=C2CC/C(/C2=CC1)=C\C(=O)OCC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred under hydrogen atmosphere (balloon pressure) at room temperature for 24 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (5%-30% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
OC=1C=C2CCC(C2=CC1)CC(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1.45 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 96.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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